
Eclalbasaponin I
Vue d'ensemble
Description
Eclalbasaponin I (EcI) is a triterpene saponin primarily isolated from Aralia elata (Miq.) Seem. and Eclipta prostrata L. . Its molecular formula is C₄₂H₆₈O₁₄, with a molecular weight of 796.98 . Structurally, EcI consists of an echinocystic acid aglycone core linked to two glucose moieties, distinguishing it from analogs like Eclalbasaponin II (one glucose) . EcI exhibits neuroprotective, antioxidant, and anti-tumor activities, with mechanisms involving:
- Activation of p38 and ERK pathways to induce mitophagy, repressing oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells .
- Enhancement of antioxidant enzymes (SOD, GSH-Px) and suppression of ROS via the Nrf2/HO-1 pathway .
- Dose-dependent anti-tumor effects against hepatocellular carcinoma (IC₅₀ = 111.17 µg/mL in SMMC-7721 cells) .
Méthodes De Préparation
Plant Material Collection and Pre-Treatment
The preparation of Eclalbasaponin I begins with the careful selection and processing of plant material. Eclipta prostrata and Eclipta alba are the primary sources, with geographical origin and harvesting time influencing phytochemical profiles.
Sourcing and Authentication
Plants are typically collected from regions with verified botanical identity. For instance, Eclipta prostrata sourced from Al-Kharj, Saudi Arabia, was authenticated morphologically before extraction . Similarly, Eclipta alba harvested in Kolkata, India, was validated by herbarium standards . Authentication ensures genetic consistency, critical for reproducible saponin yields.
Drying and Comminution
Post-harvest, plants undergo drying to reduce moisture content, which minimizes enzymatic degradation. Methods include:
-
Air-drying : Leaves are cleaned and dried at ambient temperature for 5–7 days .
-
Oven-drying : Accelerated drying at 40°C for 5 days preserves heat-labile compounds .
Dried material is then pulverized into a fine powder using electric blenders or mechanical grinders, increasing surface area for solvent penetration .
Extraction Techniques for Crude Saponin Enrichment
Extraction is pivotal in concentrating this compound while removing inert plant matrix components. Solvent choice, temperature, and duration are optimized based on saponin polarity and stability.
Soxhlet Extraction with Methanol
A widely used method involves Soxhlet extraction with methanol, as demonstrated for Eclipta prostrata:
-
Procedure : 20 g of powdered leaves are loaded into a cellulose thimble and subjected to methanol reflux at 60°C for 6–8 hours .
-
Advantages : Continuous extraction maximizes compound yield.
-
Yield : The process yields a dark green methanol extract, which is concentrated via rotary evaporation .
Alcoholic Maceration
For Eclipta alba, cold maceration with 80% ethanol or methanol is preferred:
-
Protocol : Powdered plant material is soaked in 80% alcohol (1:10 w/v) for 24 hours, filtered, and re-extracted 4–5 times .
-
Post-processing : Combined filtrates are evaporated under reduced pressure at 50°C, yielding a semisolid residue .
-
Efficiency : This method achieves a 12.5% (w/w) crude extract yield, rich in saponins .
Table 1: Comparative Extraction Parameters
Parameter | Soxhlet Extraction | Alcoholic Maceration |
---|---|---|
Solvent | Methanol | 80% Ethanol/Methanol |
Temperature (°C) | 60 | 25 (ambient) |
Duration | 6–8 hours | 5 days (multiple batches) |
Yield (%) | Not reported | 12.5 |
Fractionation and Preliminary Enrichment
Crude extracts undergo fractionation to isolate saponin-rich fractions, leveraging polarity differences between constituents.
Liquid-Liquid Partitioning
-
Ethyl Acetate and n-Butanol Partitioning :
-
Yield Distribution :
Phytochemical Screening
Initial screens identify saponin presence via foam tests, Liebermann-Burchard reactions, and thin-layer chromatography (TLC) . These qualitative assays guide subsequent purification steps.
Chromatographic Isolation of this compound
Column chromatography (CC) and high-performance liquid chromatography (HPLC) are central to isolating this compound from complex mixtures.
Silica Gel Column Chromatography
-
Ethyl Acetate Fraction Processing :
-
n-Butanol Fraction Processing :
Semi-Preparative HPLC
-
Conditions :
-
Outcome :
Table 2: HPLC Parameters for this compound Isolation
Parameter | Specification |
---|---|
Column | C18 reverse-phase |
Mobile Phase | Methanol-water (60:40) |
Flow Rate | 2.5 mL/min |
Detection Wavelength | 210 nm |
Retention Time | 12–14 min |
Structural Elucidation and Purity Assessment
Post-isolation, spectroscopic techniques confirm this compound’s structure and purity.
Spectroscopic Analysis
-
FTIR : Identifies hydroxyl (-OH), carbonyl (C=O), and glycosidic linkage signals .
-
NMR (1H and 13C) : Confirms the echinocystic acid aglycone and glucopyranosyl substituents .
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 797.3 [M+H]⁺, consistent with C42H68O14 .
Purity Validation
-
HPLC-DAD : ≥95% purity confirmed using analytical C18 columns with methanol-water gradients .
-
Melting Point : Sharp melting point between 210–215°C indicates homogeneity .
Challenges and Optimization Strategies
Solubility Issues
This compound’s poor aqueous solubility (100 mg/mL in DMSO) complicates formulation . Strategies include:
Yield Enhancement
Analyse Des Réactions Chimiques
Types de réactions : L’Eclalbasaponin I subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogénures d’alkyle et les acides sont utilisés pour les réactions de substitution.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound, chacun ayant des activités biologiques uniques .
4. Applications de la recherche scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
Eclalbasaponin I has a wide range of scientific research applications:
Mécanisme D'action
L’Eclalbasaponin I exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité antioxydante : Il active la voie du facteur nucléaire E2 associé au facteur (Nrf2) / hémoxygénase 1 (HO-1), améliorant les activités des enzymes antioxydantes telles que la superoxyde dismutase et la glutathion peroxydase.
Activité antibactérienne : Il perturbe les membranes cellulaires bactériennes, ce qui entraîne une perte de viabilité cellulaire.
Activité antitumorale : Il induit l’apoptose dans les cellules cancéreuses en activant la mitophagie et en régulant les voies p38 et ERK.
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
Key Findings:
Glycosylation Impact: Eclalbasaponin II’s single glucose moiety confers higher cytotoxicity in ovarian cancer compared to EcI’s two-glucose structure . Echinocystic acid (EcI’s aglycone) is less active than its glycosylated forms, emphasizing the role of sugar groups in bioactivity .
Pathway Specificity :
- EcI uniquely activates p38/ERK-driven mitophagy , while Eclalbasaponin II relies on JNK/mTOR for apoptosis/autophagy cross-talk .
- Both EcI and Momordin Ic (a liver cancer-targeting saponin) modulate ROS, but EcI’s antioxidant enzyme enhancement is distinct .
Therapeutic Overlap and Divergence: EcI and Ginsenoside Rh2 share autophagy induction but differ in cell-type specificity (neuroblastoma vs. retinoblastoma) . Autophagy inhibition (e.g., via 3-MA or Baf) reverses protective effects of EcI and Eclalbasaponin II, suggesting a conserved dependency on autophagy for efficacy .
Research Implications and Gaps
- Structural Optimization : The number and position of glycosyl groups significantly influence bioactivity, offering avenues for synthetic modification .
- Cross-Disease Potential: EcI’s neuroprotective mechanisms (e.g., mitophagy) may extend to other oxidative stress-driven pathologies, such as Parkinson’s disease .
- Comparative Studies : Direct comparisons of EcI with analogs like Eclalbasaponin II in shared models (e.g., ovarian cancer) are needed to clarify structure-activity relationships .
Activité Biologique
Eclalbasaponin I, a saponin derived from the plant Eclipta prostrata, has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Profile
This compound is part of a larger class of compounds known as triterpenoid saponins. Its chemical structure has been characterized using techniques such as NMR and mass spectrometry, revealing its pentacyclic nature which is common among saponins. The compound exhibits notable solubility in organic solvents, which is essential for its extraction and subsequent biological testing.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study using the disc diffusion method, this compound showed clear zones of inhibition against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa. The following table summarizes the antibacterial effects observed:
Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/disc) |
---|---|---|
Bacillus subtilis | 15 | 100 |
Pseudomonas aeruginosa | 12 | 100 |
Staphylococcus aureus | 10 | 100 |
The results indicate that this compound is effective at inhibiting bacterial growth, particularly within a pH range of 5.5 to 9.0, suggesting its potential utility in pharmaceutical applications targeting bacterial infections .
Cytotoxicity
In addition to its antimicrobial properties, this compound exhibits cytotoxic effects against cancer cell lines. Research has shown that it induces apoptosis in various human cancer cells, including lung and ovarian cancer cells. The mechanism involves the activation of key signaling pathways such as JNK and p38 MAPK, leading to cell death through both intrinsic and extrinsic apoptotic pathways.
Case Study: Lung Cancer Cell Lines
In vitro studies on NSCLC cell lines (H460 and H1975) revealed that treatment with this compound resulted in:
- Reduced cell viability : Significant inhibition of cell growth was observed in a dose-dependent manner.
- Apoptotic features : Hallmarks included cell shrinkage, nuclear condensation, and increased cleavage of caspases (caspase-3, -8, -9).
- Autophagic activity : Formation of autophagosomes was noted, indicating that this compound also triggers autophagy alongside apoptosis .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with cellular membranes and signaling pathways:
- Membrane Disruption : Studies have shown that this compound causes damage to bacterial cell membranes, leading to the release of intracellular contents and loss of cell viability .
- Signaling Pathways : The compound activates the ASK1/JNK pathway, which plays a crucial role in regulating apoptosis and autophagy. This was evidenced by alterations in the phosphorylation states of various kinases involved in these processes .
Q & A
Basic Research Questions
Q. How is Eclalbasaponin I structurally characterized, and what analytical methods are essential for its identification?
this compound is a triterpenoid saponin with the molecular formula C₄₂H₆₈O₁₄. Structural elucidation involves a combination of spectroscopic techniques:
- ESI-MS for molecular weight determination (m/z 795 [M-H]⁻) .
- ¹H-NMR and ¹³C-NMR to identify functional groups and carbon skeleton, including seven angular methyl groups and echinocystic acid as the aglycone .
- HSQC and HMBC experiments to confirm glycosidic linkages and sugar moieties (e.g., β-D-glucopyranosyl units) .
- Reference standards (e.g., phyproof® substances) are recommended for validation .
Q. What in vitro assays are used to evaluate this compound’s antitumor activity, and how is IC₅₀ calculated?
The MTT assay is commonly employed using hepatocellular carcinoma cells (e.g., SMMC-7721). Key steps include:
- Dose-dependent treatment (e.g., 30% ethanol fraction of this compound shows IC₅₀ = 74.24 µg/mL) .
- Comparison with positive controls (e.g., 5-fluorouracil, IC₅₀ = 195.31 µg/mL) to validate potency .
- Data analysis via nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves .
Advanced Research Questions
Q. How does this compound modulate oxidative stress-induced apoptosis, and what signaling pathways are involved?
this compound suppresses apoptosis by activating pro-survival autophagy and mitophagy via:
- p38 MAPK and ERK pathways : Phosphorylation of p38/ERK triggers mitochondrial clearance, reducing ROS accumulation .
- Mitochondrial dysfunction : Decreased membrane potential (ΔΨm) and enhanced ROS generation in SH-SY5Y neuroblastoma cells treated with H₂O₂ (200 µM) .
- Validation via ATP assays and flow cytometry to quantify apoptosis (e.g., Annexin V/PI staining) .
Q. What computational strategies are used to study this compound’s interaction with viral enzymes like SARS-CoV-2 RdRp?
Molecular docking (e.g., AutoDock Vina) and interaction network analysis reveal:
- Hydrogen bonding between this compound and RdRp residues (e.g., adenine-9, cytosine-8) at the RNA C6 site .
- Comparison with antiviral drugs (e.g., Remdesivir) to assess binding affinity and inhibition potential .
- 3D visualization tools (PyMOL) to map binding pockets and validate docking scores .
Q. How can researchers resolve contradictions in this compound’s bioactivity across different cell lines or experimental models?
- Dose optimization : Test a wider concentration range (e.g., 10–200 µM) to account for cell-specific sensitivity .
- Pathway inhibition assays : Use kinase inhibitors (e.g., SB203580 for p38) to confirm mechanism dependency .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
Q. Methodological Guidance
Q. What protocols ensure stability of this compound during storage and experimental use?
- Storage : Lyophilized powder at -20°C (stable for 3 years); dissolved in DMSO at -80°C (2 years) .
- Solubility : Prefer 30% ethanol for extraction to maximize bioactive fraction yield .
- Quality control : Regular HPLC purity checks (≥90%) and NMR batch validation .
Q. How to design a robust study investigating this compound’s dual role in autophagy and apoptosis?
- Experimental groups : Include (1) untreated controls, (2) oxidative stress induction (e.g., H₂O₂), (3) this compound pretreatment, and (4) pathway-specific inhibitors .
- Endpoints : Measure mitochondrial ROS (MitoSOX), LC3-II/LC3-I ratio (autophagy), and caspase-3 activity (apoptosis) .
- Statistical rigor : Use triplicate biological replicates and ANOVA with post-hoc tests (p<0.05) .
Q. Emerging Research Directions
Q. Can this compound synergize with existing chemotherapeutics, and how is this evaluated?
- Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn software .
- Mechanistic synergy : Test whether this compound enhances 5-fluorouracil uptake or inhibits drug-resistance pathways (e.g., P-glycoprotein) .
Q. What in vivo models are suitable for validating this compound’s neuroprotective effects?
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMRZIYTCZLEAV-VVJIWJAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316627 | |
Record name | Eclalbasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158511-59-2 | |
Record name | Eclalbasaponin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158511-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eclalbasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.